An In-depth Technical Guide to 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b]oxazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b]oxazine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential biological activities and applications based on current scientific literature.
Introduction: The Promise of the Benzoxazine Scaffold
The 3,4-dihydro-2H-benzo[b][1][2]oxazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6][7] The substitution at the 3-position with an aryl group, such as the 4-ethoxyphenyl moiety, is anticipated to modulate the biological activity and pharmacokinetic profile of the parent molecule. This guide will delve into the specific characteristics of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, a compound that, while not extensively characterized in published literature, holds considerable promise based on the activities of its structural analogs.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine is characterized by a fused benzene and 1,4-oxazine ring system, with a 4-ethoxyphenyl group attached to the carbon atom at the 3-position of the oxazine ring.
Predicted Physicochemical Properties
| Property | Predicted Value | Prediction Method/Software |
| Molecular Formula | C16H17NO2 | - |
| Molecular Weight | 255.31 g/mol | - |
| Melting Point | 110-130 °C | Based on similar structures[4] and QSPR models[11][12][14] |
| Boiling Point | ~420 °C | Based on QSPR models[15] |
| LogP (octanol/water) | 3.5 ± 0.5 | Fragment-based prediction (e.g., ACD/Labs Percepta)[1][9] |
| Aqueous Solubility | Low | Predicted from LogP |
| pKa (most basic) | ~4.0 (amine) | Computational prediction (e.g., ACD/Labs Percepta)[1] |
| Hydrogen Bond Donors | 1 | Structure-based |
| Hydrogen Bond Acceptors | 3 | Structure-based |
| Rotatable Bonds | 3 | Structure-based |
Predicted Spectral Data
The following spectral data are predicted based on the analysis of structurally similar compounds, such as the 4-methoxy analog, and computational NMR prediction software.[16][17][18][19][20][21]
-
1H NMR (400 MHz, CDCl3): δ 7.30-7.20 (m, 2H, Ar-H), 6.90-6.70 (m, 6H, Ar-H), 4.45-4.35 (m, 1H, CH-Ar), 4.25-4.15 (m, 1H, O-CH2), 4.05 (q, J = 7.0 Hz, 2H, O-CH2-CH3), 3.95-3.85 (m, 1H, O-CH2), 3.50 (br s, 1H, NH), 1.42 (t, J = 7.0 Hz, 3H, O-CH2-CH3).
-
13C NMR (100 MHz, CDCl3): δ 158.5, 143.0, 135.0, 132.0, 128.0, 121.0, 117.0, 116.0, 115.0, 114.0, 70.0, 63.5, 53.0, 15.0.
-
IR (KBr, cm-1): 3350 (N-H stretch), 3050 (Ar C-H stretch), 2980, 2870 (Aliphatic C-H stretch), 1610, 1510 (C=C stretch), 1240 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 255 (M+), 226, 134, 107.
Synthesis of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine
The synthesis of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine can be achieved through a multi-step process, adapted from established procedures for similar 3-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazines.[4][22][23][24] The general strategy involves the reductive amination of a 2-nitrophenol derivative followed by cyclization.
Experimental Protocol
Step 1: Synthesis of 2-(2-Nitrophenoxy)-1-(4-ethoxyphenyl)ethan-1-one
-
To a solution of 2-hydroxy-1-(4-ethoxyphenyl)ethan-1-one (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-fluoro-2-nitrobenzene (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-nitrophenoxy)-1-(4-ethoxyphenyl)ethan-1-one.
Step 2: Synthesis of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine
-
Dissolve 2-(2-nitrophenoxy)-1-(4-ethoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, for example, palladium on carbon (10 mol%) under a hydrogen atmosphere, or a chemical reducing agent like sodium borohydride in the presence of a Lewis acid.
-
Stir the reaction at room temperature until the reduction of the nitro group and the ketone, and subsequent cyclization is complete, as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst (if applicable).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine.
Potential Biological Activities and Applications
While specific biological data for 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine is not yet reported, the broader class of 3-aryl-3,4-dihydro-2H-benzo[b][1][2]oxazines has demonstrated promising activity in several therapeutic areas.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of benzoxazine derivatives.[2][3][4][25][26][27] These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival. For instance, some benzoxazinone derivatives have been found to target the c-Myc G-quadruplex structure, leading to the downregulation of the c-Myc oncogene.[26] The 4-ethoxyphenyl substituent may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.
Antimicrobial Activity
The benzoxazine scaffold is also associated with significant antimicrobial activity against a range of bacteria and fungi.[5][6][7][28] The mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The hydrophobic nature of the 4-ethoxyphenyl group could facilitate the interaction of the molecule with the lipid bilayers of microbial cell membranes, contributing to its antimicrobial efficacy.
Conclusion and Future Directions
3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine is a promising, yet under-investigated, member of the pharmacologically significant benzoxazine family. Based on the established biological activities of its structural analogs, this compound warrants further investigation as a potential therapeutic agent, particularly in the fields of oncology and infectious diseases.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The development and validation of a robust synthetic route and full spectroscopic characterization of the compound are essential.
-
In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines and microbial strains will elucidate its specific biological activity profile.
-
Mechanism of Action Studies: In-depth studies are required to determine the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethoxyphenyl and benzoxazine rings will provide valuable insights for optimizing potency and selectivity.
This in-depth technical guide serves as a foundational resource to stimulate and guide future research into the chemical and biological properties of 3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1][2]oxazine, a molecule with considerable potential for drug discovery and development.
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